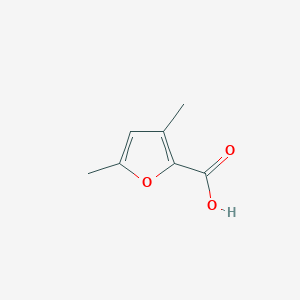

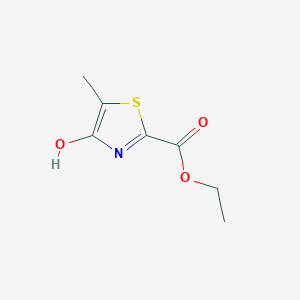

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

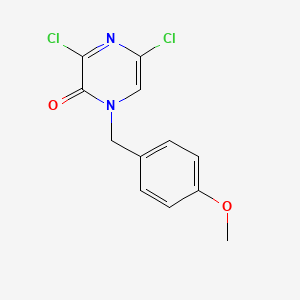

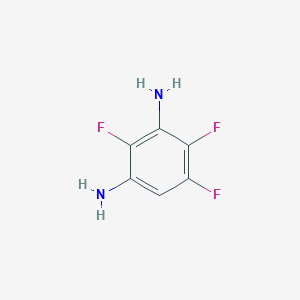

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . For instance, one method involves the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is characterized by a thiazole ring, which is planar and exhibits significant pi-electron delocalization . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are known for their diverse biological activities and have been used as starting materials for the synthesis of a wide range of heterocyclic analogues . They have been utilized in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The compound has been utilized as a key intermediate in the synthesis of complex molecules. For instance, transformations of dimethyl acetone-1,3-dicarboxylate have led to the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its role in the creation of pyrido and pyrimidinyl derivatives (Žugelj et al., 2009). Similarly, the compound has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in generating structurally diverse molecules (Albreht et al., 2009).

Antimicrobial and Anticancer Activities

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate derivatives have shown potential in antimicrobial and anticancer applications. For example, the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids and their evaluation for antibacterial activity highlight the compound's potential in developing new antimicrobial agents (Markovich et al., 2014). Moreover, the synthesis and anti-proliferative screening of new thiazole compounds against breast cancer cells MCF7 demonstrate the anticancer potential of these derivatives (Sonar et al., 2020).

Corrosion Inhibition

Interestingly, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives have also been explored for their corrosion inhibition properties. The study on the corrosion inhibition efficiency of these compounds to prevent the corrosion of AA6061 alloy in hydrochloric acid media indicates their potential application in materials science (Raviprabha & Bhat, 2019).

Orientations Futures

Thiazole derivatives, including Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties and lesser side effects .

Propriétés

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

CAS RN |

133833-93-9 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.